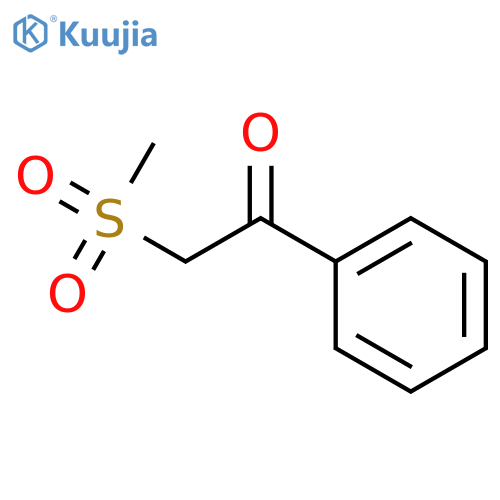

Cas no 3708-04-1 (2-(Methylsulfonyl)-1-phenylethanone)

3708-04-1 structure

商品名:2-(Methylsulfonyl)-1-phenylethanone

2-(Methylsulfonyl)-1-phenylethanone 化学的及び物理的性質

名前と識別子

-

- 2-(Methylsulfonyl)-1-phenylethanone

- 2-(Methylsulfonyl)acetophenone

- 2-METHYLSULFONYLACETOPHENONE (ALPHA-)

- Ethanone,2-(methylsulfonyl)-1-phenyl-

- 2-methylsulfonyl-1-phenylethanone

- Benzoylmethyl Methyl Sulfone

- Methyl Phenacyl Sulfone

- Ethanone, 2-(methylsulfonyl)-1-phenyl-

- Methylsulfonylbenzoylmethane

- 2-Methylsulfonylacetophenone

- 2-methanesulfonyl-1-phenylethan-1-one

- CAUSPZIZBLGLKW-UHFFFAOYSA-N

- WLN: WS1&1VR

- Methylsulfonylacetophenone

- 2-methanesulfonylacetophenone

- 2-(methylsulfonyl)-1-phenyl-ethanon

- 2-(methylsulfonyl)-acetophenon

- ALPHA-2-METHYLSULFONYLACETOPHENONE

- T72377

- Ethanone, 1-phenyl-2-methylsulfonyl-

- FT-0634984

- 2-(methylsulfonyl)-1-phenyl-1-ethanone

- DUA8B62R87

- EN300-60943

- ACETOPHENONE, 2-(METHYLSULFONYL)-

- M0712

- NSC51601

- CS-0079889

- NSC-51601

- UNII-DUA8B62R87

- NSC2736

- .alpha.-Methylsulfonylacetophenone

- BRN 2047890

- DTXSID80190574

- NSC137561

- 3708-04-1

- AKOS005171409

- 2-(Methylsulfonyl)-1-phenylethanone #

- NSC-2736

- MFCD00025078

- NSC-137561

- SCHEMBL1699941

- NCI60_004252

- NSC 2736

- AS-62231

- CHEMBL1976932

- 4-08-00-00410 (Beilstein Handbook Reference)

- NSC 51601

- Z957336744

- NSC 137561

- ALBB-005140

- alpha-Methylsulfonylacetophenone

- DB-049065

- DTXCID20113065

- XH1321

- STK501601

-

- MDL: MFCD00025078

- インチ: 1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3

- InChIKey: CAUSPZIZBLGLKW-UHFFFAOYSA-N

- ほほえんだ: S(C([H])([H])[H])(C([H])([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)(=O)=O

- BRN: 2047890

計算された属性

- せいみつぶんしりょう: 198.03500

- どういたいしつりょう: 198.035065

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 59.6

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 密度みつど: 1.25

- ゆうかいてん: 108.0 to 112.0 deg-C

- ふってん: 407°C at 760 mmHg

- フラッシュポイント: 263.7°C

- 屈折率: 1.537

- PSA: 59.59000

- LogP: 1.99470

2-(Methylsulfonyl)-1-phenylethanone セキュリティ情報

- RTECS番号:AM9486150

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,2-8°C

2-(Methylsulfonyl)-1-phenylethanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-(Methylsulfonyl)-1-phenylethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158726-250mg |

2-(Methylsulfonyl)-1-phenylethanone |

3708-04-1 | 98% | 250mg |

¥202.90 | 2023-09-02 | |

| Apollo Scientific | OR919426-5g |

2-(Methylsulfonyl)-1-phenylethanone |

3708-04-1 | 95% | 5g |

£350.00 | 2025-02-20 | |

| Apollo Scientific | OR919426-1g |

2-(Methylsulfonyl)-1-phenylethanone |

3708-04-1 | 95% | 1g |

£115.00 | 2025-02-20 | |

| TRC | M235190-250mg |

2-(Methylsulfonyl)-1-phenylethanone |

3708-04-1 | 250mg |

$ 275.00 | 2022-06-04 | ||

| Chemenu | CM115785-1g |

2-(methylsulfonyl)-1-phenylethanone |

3708-04-1 | 95% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150529-250mg |

2-(Methylsulfonyl)-1-phenylethanone |

3708-04-1 | 98% | 250mg |

¥259.00 | 2024-05-16 | |

| Enamine | EN300-60943-0.25g |

2-methanesulfonyl-1-phenylethan-1-one |

3708-04-1 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-60943-5.0g |

2-methanesulfonyl-1-phenylethan-1-one |

3708-04-1 | 95.0% | 5.0g |

$94.0 | 2025-03-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158726-1g |

2-(Methylsulfonyl)-1-phenylethanone |

3708-04-1 | 98% | 1g |

¥382.90 | 2023-09-02 | |

| Enamine | EN300-60943-2.5g |

2-methanesulfonyl-1-phenylethan-1-one |

3708-04-1 | 95.0% | 2.5g |

$55.0 | 2025-03-21 |

2-(Methylsulfonyl)-1-phenylethanone 関連文献

-

Michael H. Abraham,William E. Acree Jr. New J. Chem. 2004 28 1538

-

2. Experimental and theoretical study of the intramolecular interactions determining the conformation of β-carbonyl sulfoxidesGiuseppe Distefano,Maurizio Dal Colle,Marcello de Palo,Derek Jones,Gabriella Bombieri,Antonio Del Pra,Paulo R. Olivato,Mirta G. Mondino J. Chem. Soc. Perkin Trans. 2 1996 1661

-

Ailong Shao,Meng Gao,Songtao Chen,Tao Wang,Aiwen Lei Chem. Sci. 2017 8 2175

-

4. Experimental and theoretical study of the intramolecular interactions determining the conformation of β-carbonyl sulfoxidesGiuseppe Distefano,Maurizio Dal Colle,Marcello de Palo,Derek Jones,Gabriella Bombieri,Antonio Del Pra,Paulo R. Olivato,Mirta G. Mondino J. Chem. Soc. Perkin Trans. 2 1996 1661

-

Wen-Chao Gao,Jin-Jin Zhao,Fei Hu,Hong-Hong Chang,Xing Li,Wen-Long Wei RSC Adv. 2015 5 25222

3708-04-1 (2-(Methylsulfonyl)-1-phenylethanone) 関連製品

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3708-04-1)2-(Methylsulfonyl)-1-phenylethanone

清らかである:99%

はかる:25g

価格 ($):448.0